1-[(3,5-Dimethoxyphenyl)methyl]azetidin-3-amine
Overview
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “1-[(3,5-Dimethoxyphenyl)methyl]azetidin-3-amine”, there are general methods for the synthesis of azetidine derivatives. For instance, one method involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .Scientific Research Applications
Synthesis and Pharmacological Potential
Research has explored the synthesis of compounds related to 1-[(3,5-Dimethoxyphenyl)methyl]azetidin-3-amine, focusing on their potential pharmacological applications. Azetidines and azetidin-2-ones, similar in structure, have been synthesized and evaluated for various biological activities. These compounds are synthesized from acyclic precursors and are known for their reactions with electrophiles and nucleophiles, leading to the formation of useful amides, alkenes, and amines. Notably, azetidines have been utilized in the creation of cyclic products such as piperidines, pyrrolidines, and pyrroles, and their oxidation forms azetidin-3-ones. Azetidin-2-ones, in particular, are recognized for their applications in synthesizing β-amino acids and other heterocyclic compounds, demonstrating their versatility in drug development (Singh, D’hooghe, & Kimpe, 2008).
Antidepressant and Nootropic Activities
A study investigating Schiff’s bases and 2-azetidinones derived from isonocotinyl hydrazone highlighted their potential as antidepressant and nootropic agents. The research focused on synthesizing these compounds and assessing their pharmacological activities in mice, revealing significant antidepressant and nootropic effects. This indicates the potential of the 2-azetidinone skeleton as a central nervous system (CNS) active agent, which can be further explored for developing potent and safe CNS active agents for therapeutic use (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Antimicrobial and Antitubercular Activities
Another area of interest is the synthesis of azetidinone analogues for antimicrobial and antitubercular activities. A series of pyrimidine-azetidinone analogues were synthesized and evaluated against bacterial and fungal strains, as well as Mycobacterium tuberculosis. These studies contribute to the understanding of azetidinone derivatives’ role in combating infectious diseases, offering a foundation for designing new antibacterial and antitubercular compounds (Chandrashekaraiah et al., 2014).
Anti-Inflammatory Activity
The anti-inflammatory potential of azetidin-2-one derivatives has also been explored. New derivatives synthesized through specific reactions demonstrated significant anti-inflammatory effects when tested, underscoring the therapeutic potential of these compounds in treating inflammation (Sharma, Maheshwari, & Bindal, 2013).
Properties
IUPAC Name |
1-[(3,5-dimethoxyphenyl)methyl]azetidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-15-11-3-9(4-12(5-11)16-2)6-14-7-10(13)8-14/h3-5,10H,6-8,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOJMAFLPOKLLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2CC(C2)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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